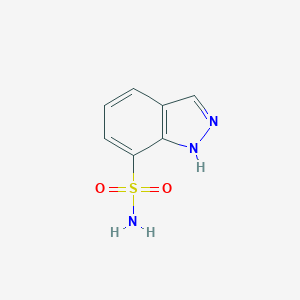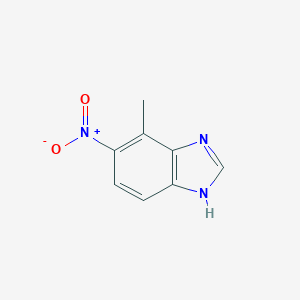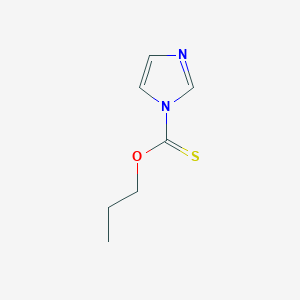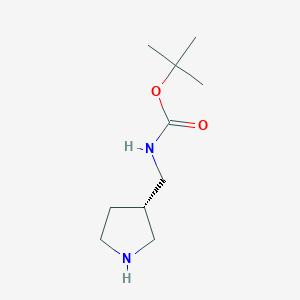
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Descripción general
Descripción
“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It has an average mass of 200.278 Da and a monoisotopic mass of 200.152481 Da . It is also known by other names such as “tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate” and "tert-butyl [(3S)-3-pyrrolidinyl]carbamate" .
Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure also includes a carbamate group (NHCOO) and a pyrrolidine ring .Physical And Chemical Properties Analysis
“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 303.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 137.6±20.4 °C . The compound has a molar refractivity of 55.0±0.3 cm3 and a molar volume of 200.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidines
This compound plays a crucial role in the synthesis of pyrrolidines . It’s used in the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .
Enantioenriched Pyrrolidines
The compound is used in the creation of enantioenriched pyrrolidines . A chiral amine-derived iridacycle complex catalyzes a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .
Synthesis of Azaheterocycles
The compound is involved in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines .
C(sp3)-H Alkylation and Arylation
The compound is used in the C(sp3)-H alkylation and arylation of amides and thioethers . This methodology employs simple aryl or alkyl halides, and it’s characterized by its good functional-group tolerance and broad substrate scope .
Synthesis of Nucleoside Analogues
The compound is used in the synthesis of nucleoside analogues . The carbonyl group is removed from pyrrolidin-2-one, and nucleoside analogues bearing a pyrrolidine ring are synthesized . A nucleoside dimer was also obtained, bearing a carbamate linkage between two units .
Carbamate Synthesis
The compound is used in carbamate synthesis . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .
Safety and Hazards
“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364037 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
173340-26-6 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

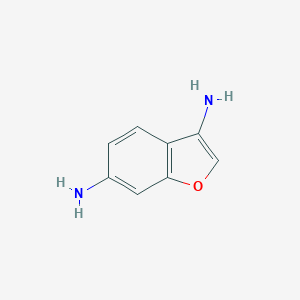
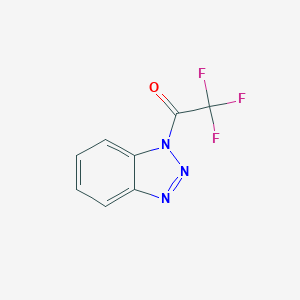
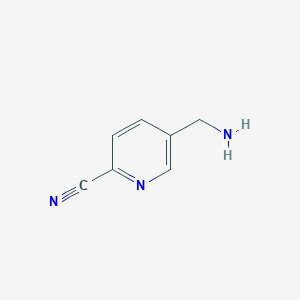
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
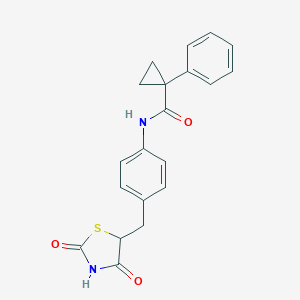
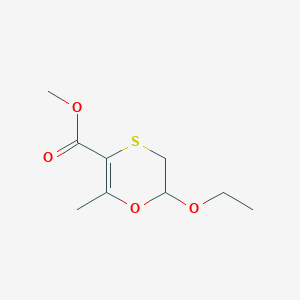
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
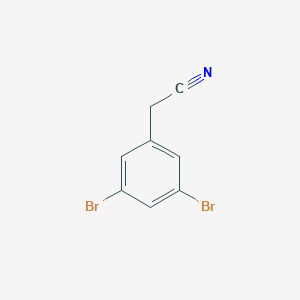
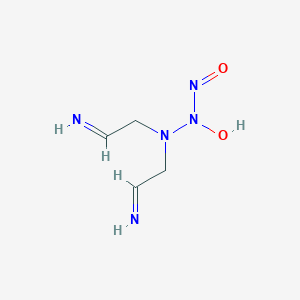
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
